

HaloPROTAC-E: A Technical Guide to Structure, Properties, and Application

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Compound of Interest

Compound Name: HaloPROTAC-E

Cat. No.: B607917

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An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **HaloPROTAC-E**, a potent and selective degrader of HaloTag fusion proteins. We will delve into its chemical structure, physicochemical properties, and the molecular mechanisms that underpin its function. This document also outlines detailed experimental protocols for the application and evaluation of **HaloPROTAC-E** in a research setting, making it a valuable resource for scientists in drug discovery and chemical biology.

Core Concepts: Structure and Chemical Properties

HaloPROTAC-E is a bifunctional molecule designed to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest that have been fused with a HaloTag.^[1] Its architecture consists of three key components: a chloroalkane moiety that irreversibly binds to the HaloTag, a von Hippel-Lindau (VHL) E3 ligase ligand based on the VH298 scaffold, and a flexible polyethylene glycol-based linker that connects these two functional ends.^[2]

The molecular formula of **HaloPROTAC-E** is C₃₉H₅₆ClN₅O₈S, and it has a molecular weight of 790.41 g/mol.^{[3][4][5]} Its IUPAC name is (2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide.

Quantitative Physicochemical and Biological Properties

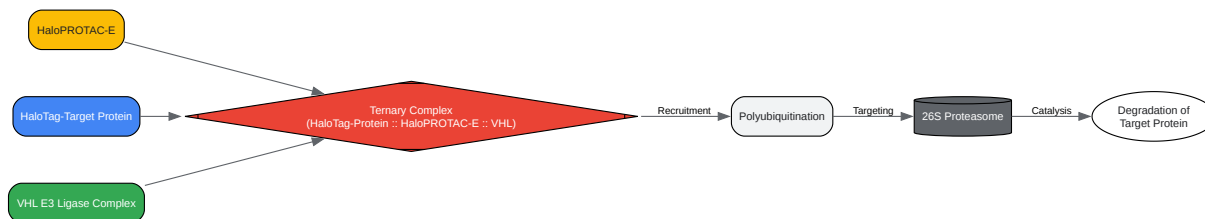
The following tables summarize the key chemical and biological properties of **HaloPROTAC-E**.

Chemical Identifier	Value
IUPAC Name	(2S,4R)-N-[[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
Molecular Formula	C39H56ClN5O8S
Molecular Weight	790.41 g/mol [3] [4] [5]
CAS Number	2365478-58-4

Physicochemical & Biological Properties	Value
Solubility	100 mg/mL in DMSO [3]
Target Proteins	HaloTag-fused SGK3 and VPS34 [1]
DC50 (Degradation Concentration 50%)	3-10 nM for SGK3 and VPS34 [1]
Dmax (Maximum Degradation)	~95% at 48 hours for Halo-tagged SGK3 [1]
Degradation Kinetics (t1/2)	~50% degradation of Halo-SGK3 in 30 minutes [1]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

HaloPROTAC-E functions by inducing the formation of a ternary complex between a HaloTag-fused protein of interest and the VHL E3 ubiquitin ligase complex. This proximity, orchestrated by **HaloPROTAC-E**, leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

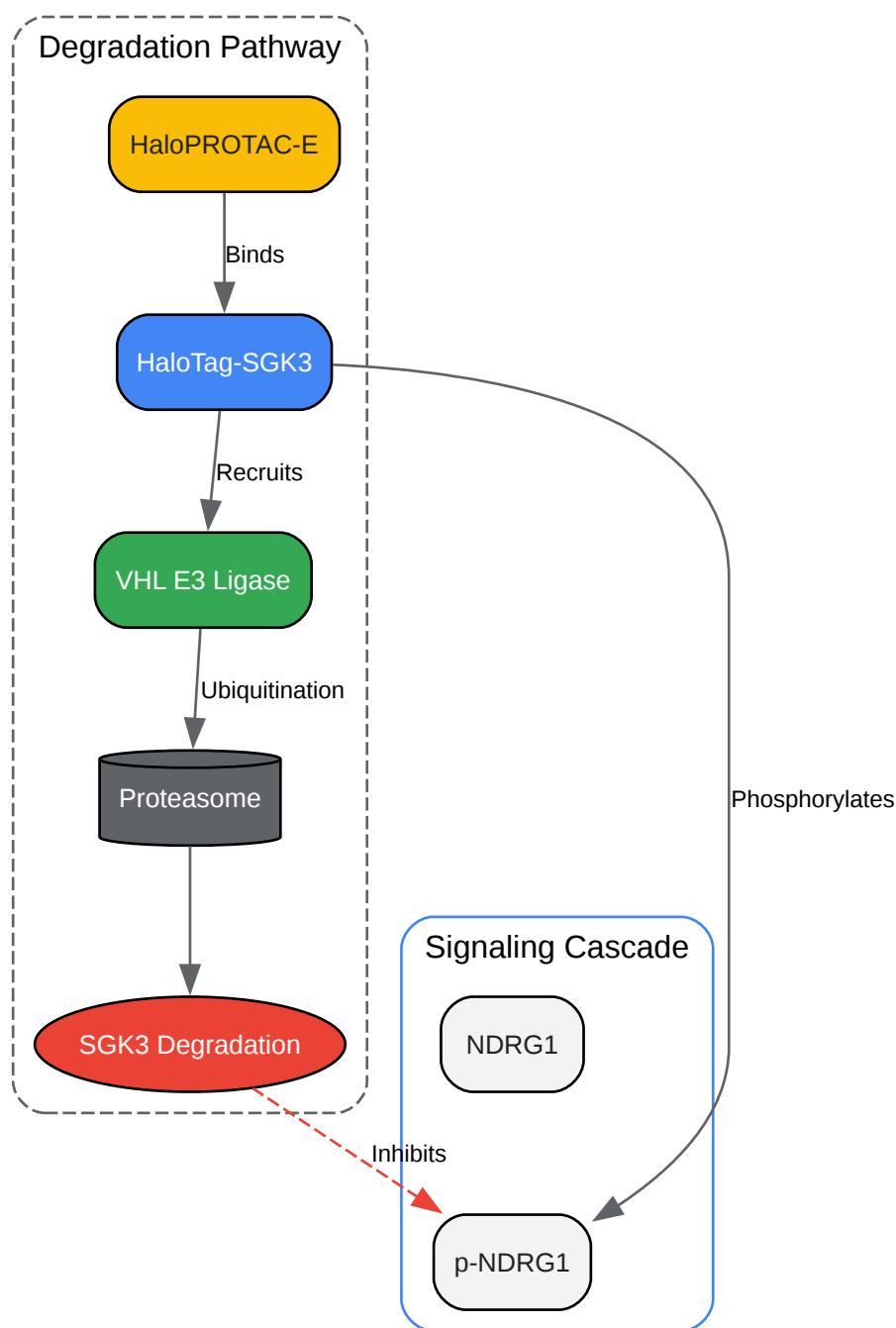


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Mechanism of Action of **HaloPROTAC-E**.

Signaling Pathway: Impact on SGK3 and Downstream Events

HaloPROTAC-E-mediated degradation of HaloTag-fused SGK3 has been shown to impact downstream signaling events. Specifically, the depletion of SGK3 leads to a reduction in the phosphorylation of its substrate, NDRG1. This demonstrates the functional consequence of **HaloPROTAC-E**-induced protein degradation.



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HaloPROTAC-E effect on SGK3 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **HaloPROTAC-E**.

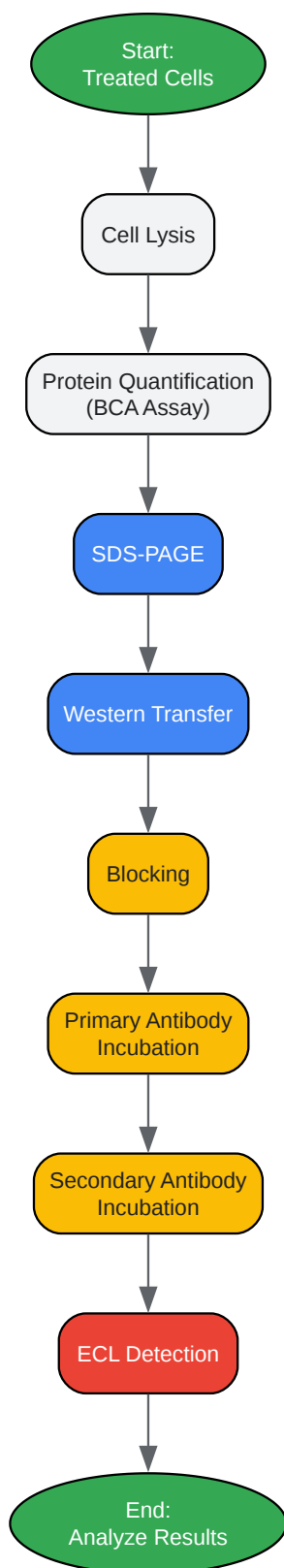
Cell Culture and Treatment

- **Cell Line Maintenance:** Culture HEK293 cells (or other relevant cell lines) expressing the HaloTag-fusion protein of interest in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a 5% CO₂ humidified incubator.
- **Compound Preparation:** Prepare a stock solution of **HaloPROTAC-E** in DMSO. For experiments, dilute the stock solution in fresh culture medium to the desired final concentration.
- **Treatment:** Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes). Once the cells reach the desired confluency, replace the medium with fresh medium containing **HaloPROTAC-E** at the desired concentration (e.g., 300 nM for maximal degradation). A vehicle control (DMSO) should be run in parallel. Incubate the cells for the desired time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours).

Immunoblotting for Protein Degradation

- **Cell Lysis:**
 - After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 15-30 minutes with occasional vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA assay.
- **SDS-PAGE and Western Blotting:**
 - Normalize the protein concentrations of the lysates and prepare samples with Laemmli sample buffer.

- Boil the samples at 95-100°C for 5 minutes.
- Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the HaloTag or the protein of interest overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.



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